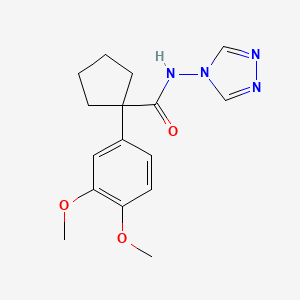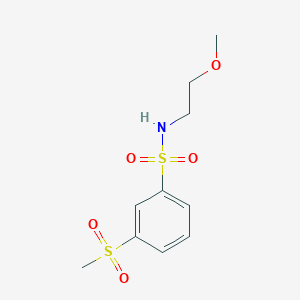
1-(3,4-dimethoxyphenyl)-N-4H-1,2,4-triazol-4-ylcyclopentanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,4-dimethoxyphenyl)-N-4H-1,2,4-triazol-4-ylcyclopentanecarboxamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in B-cell receptor signaling, and its inhibition has been shown to be effective in the treatment of various B-cell malignancies.
作用机制
1-(3,4-dimethoxyphenyl)-N-4H-1,2,4-triazol-4-ylcyclopentanecarboxamide binds to the ATP-binding site of BTK, preventing its activation and subsequent downstream signaling. BTK is a critical component of the B-cell receptor signaling pathway, which is essential for the survival and proliferation of B-cells. Inhibition of BTK by this compound leads to decreased B-cell activation and proliferation, ultimately resulting in apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have potent antitumor activity in preclinical models of B-cell malignancies. In addition to its effects on B-cell proliferation and survival, this compound has also been shown to modulate the immune microenvironment, leading to increased infiltration of T-cells and natural killer cells into the tumor site. This immune modulation may contribute to the efficacy of this compound in treating B-cell malignancies.
实验室实验的优点和局限性
1-(3,4-dimethoxyphenyl)-N-4H-1,2,4-triazol-4-ylcyclopentanecarboxamide has several advantages for use in laboratory experiments. It is highly selective for BTK, with minimal off-target effects, making it a suitable tool for studying B-cell receptor signaling. This compound is also available in high purity and can be easily synthesized, making it readily accessible for research purposes. However, this compound has limitations in terms of its pharmacokinetic properties, including poor solubility and bioavailability, which may limit its efficacy in clinical settings.
未来方向
There are several future directions for the research and development of 1-(3,4-dimethoxyphenyl)-N-4H-1,2,4-triazol-4-ylcyclopentanecarboxamide. One area of interest is the combination of this compound with other agents, such as immune checkpoint inhibitors, to enhance its antitumor activity and immune modulatory effects. Another area of focus is the development of this compound analogs with improved pharmacokinetic properties, such as increased solubility and bioavailability. Additionally, further preclinical and clinical studies are needed to fully evaluate the safety and efficacy of this compound in the treatment of B-cell malignancies.
Conclusion
In conclusion, this compound is a potent and selective inhibitor of BTK with promising antitumor activity in preclinical models of B-cell malignancies. Its mechanism of action involves the inhibition of B-cell receptor signaling, leading to decreased cell proliferation and increased apoptosis. This compound has advantages for use in laboratory experiments, but its pharmacokinetic limitations may restrict its clinical utility. Future research directions include combination therapies and the development of this compound analogs with improved pharmacokinetic properties.
合成方法
The synthesis of 1-(3,4-dimethoxyphenyl)-N-4H-1,2,4-triazol-4-ylcyclopentanecarboxamide involves a series of reactions starting from 3,4-dimethoxybenzaldehyde and 1,2,4-triazole-3-carboxylic acid. The final step involves the coupling of the cyclopentanecarboxylic acid derivative with the triazole moiety, resulting in the formation of this compound. The synthesis of this compound has been optimized to provide high yields and purity, making it a suitable candidate for further research.
科学研究应用
1-(3,4-dimethoxyphenyl)-N-4H-1,2,4-triazol-4-ylcyclopentanecarboxamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vitro studies have shown that this compound inhibits BTK phosphorylation and downstream signaling pathways, leading to decreased cell proliferation and increased apoptosis in B-cell malignancies. In vivo studies have demonstrated the efficacy of this compound in reducing tumor growth and improving survival in mouse models of CLL and MCL.
属性
IUPAC Name |
1-(3,4-dimethoxyphenyl)-N-(1,2,4-triazol-4-yl)cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-22-13-6-5-12(9-14(13)23-2)16(7-3-4-8-16)15(21)19-20-10-17-18-11-20/h5-6,9-11H,3-4,7-8H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUDJGVUNPDEHBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CCCC2)C(=O)NN3C=NN=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-chlorophenyl)-2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5346099.png)

![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-cyclopropylacetamide](/img/structure/B5346129.png)

![4-[(ethylsulfonyl)amino]-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B5346143.png)
![N-[(1R)-1-(aminocarbonyl)-2-methylpropyl]-5-(phenoxymethyl)-1H-pyrazole-3-carboxamide](/img/structure/B5346150.png)
![4-{2-[(1R*,2R*,6S*,7S*)-4-azatricyclo[5.2.2.0~2,6~]undec-4-yl]-2-oxoethyl}phenol](/img/structure/B5346159.png)
![N-(2-chlorophenyl)-2-[4-(2,3-dimethylphenyl)-1-piperazinyl]acetamide](/img/structure/B5346163.png)

![2-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}pyrimidine](/img/structure/B5346184.png)
![N-[1-(2,5-dimethylphenyl)ethyl]cyclopentanecarboxamide](/img/structure/B5346189.png)
![4-[1-(4-hydroxy-3-methoxybenzyl)-1H-benzimidazol-2-yl]-2-methoxyphenol](/img/structure/B5346190.png)
![N-{1-[1-(6-aminopyrimidin-4-yl)piperidin-4-yl]-1H-pyrazol-5-yl}-2-methylbenzamide](/img/structure/B5346195.png)
